

A Technical Guide to 2-Fluorobenzamidine Hydrochloride

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Compound of Interest

Compound Name: *2-Fluorobenzamidine hydrochloride*

Cat. No.: *B1339845*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Fluorobenzamidine hydrochloride**, a versatile chemical compound with significant applications in pharmaceutical research and drug development. The document details its chemical and physical properties, highlights its role as a crucial building block in medicinal chemistry, and explores its applications in the synthesis of therapeutic agents. Particular emphasis is placed on its function as a scaffold for developing inhibitors of enzymes such as serine proteases.

Core Chemical and Physical Properties

2-Fluorobenzamidine hydrochloride is a white to off-white crystalline powder.^{[1][2]} Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for a wide range of in vitro and in vivo studies.^[1] The presence of the fluorine atom enhances its reactivity and selectivity, establishing it as a valuable component in the synthesis of diverse bioactive molecules.^[1]

Property	Value	References
Molecular Weight	174.61 g/mol	[1]
Molecular Formula	C ₇ H ₇ FN ₂ · HCl	[1]
Alternate Formula	C ₇ H ₈ ClFN ₂	[2][3]
CAS Number	57075-81-7	[1][2][3]
Appearance	White to off-white solid/crystalline powder	[1][2]
Purity	≥ 95%	[1]
Solubility	Soluble in water	[2]
Storage Conditions	0 - 8 °C	[1]

Applications in Research and Drug Development

2-Fluorobenzamidine hydrochloride is a key fragment molecule that serves as a foundational scaffold for molecular linking, expansion, and modification in drug discovery.[3] Its structural properties make it a preferred choice for medicinal chemists aiming to optimize lead compounds.[1]

Key application areas include:

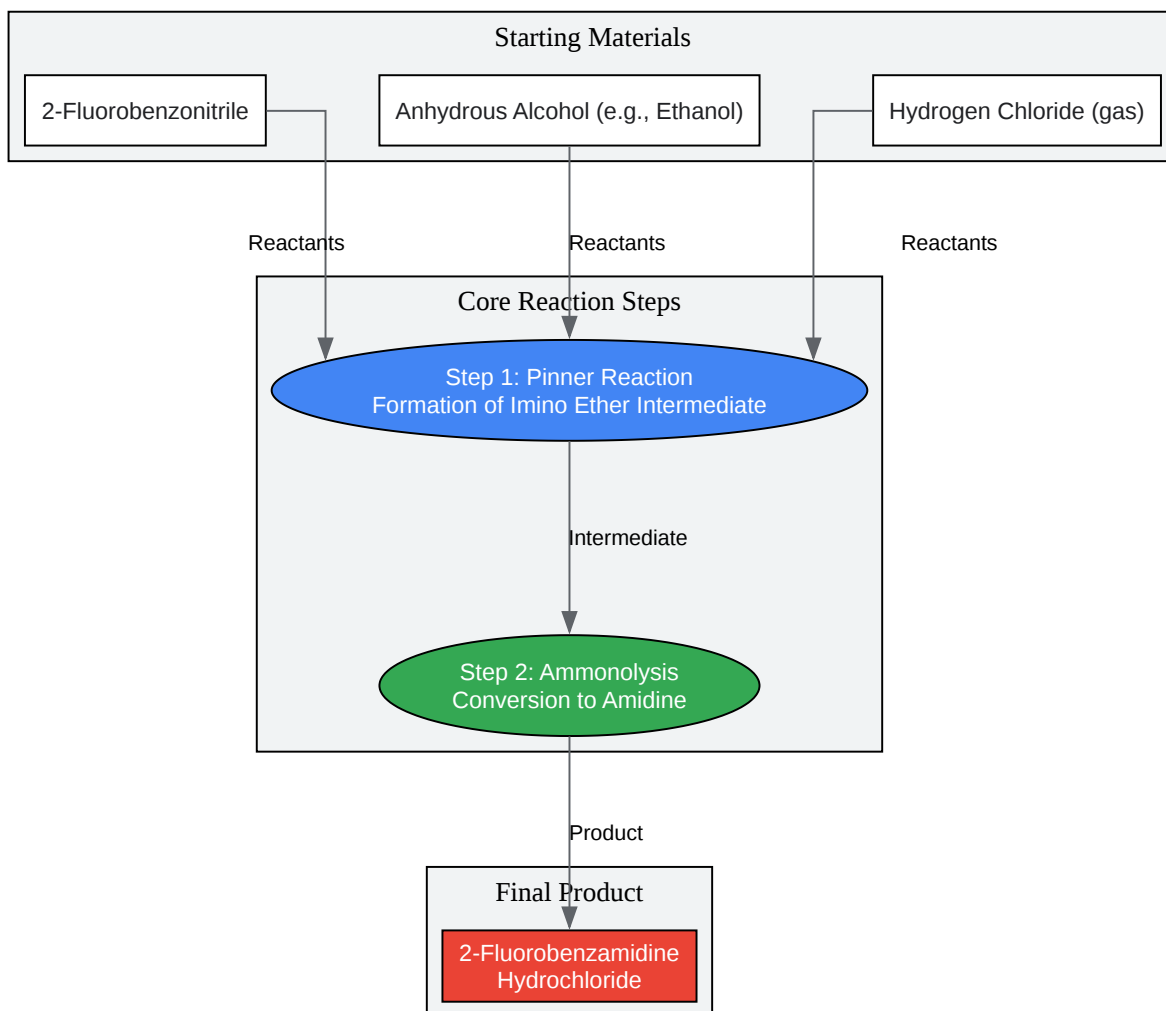
- **Enzyme Inhibition:** It is a fundamental building block for synthesizing inhibitors of serine proteases, which are critical targets in numerous disease mechanisms.[1] Its potential as an inhibitor for various enzymes and receptors makes it a valuable tool in drug discovery.[2]
- **Therapeutic Agent Design:** Researchers have utilized this compound in the design of potent therapeutic agents for oncology and infectious diseases.[1]
- **Pharmaceutical Synthesis:** It is widely used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system diseases.[2]
- **Antimicrobial and Anti-inflammatory Research:** The compound has been studied for its potential antimicrobial and anti-inflammatory properties.[2]

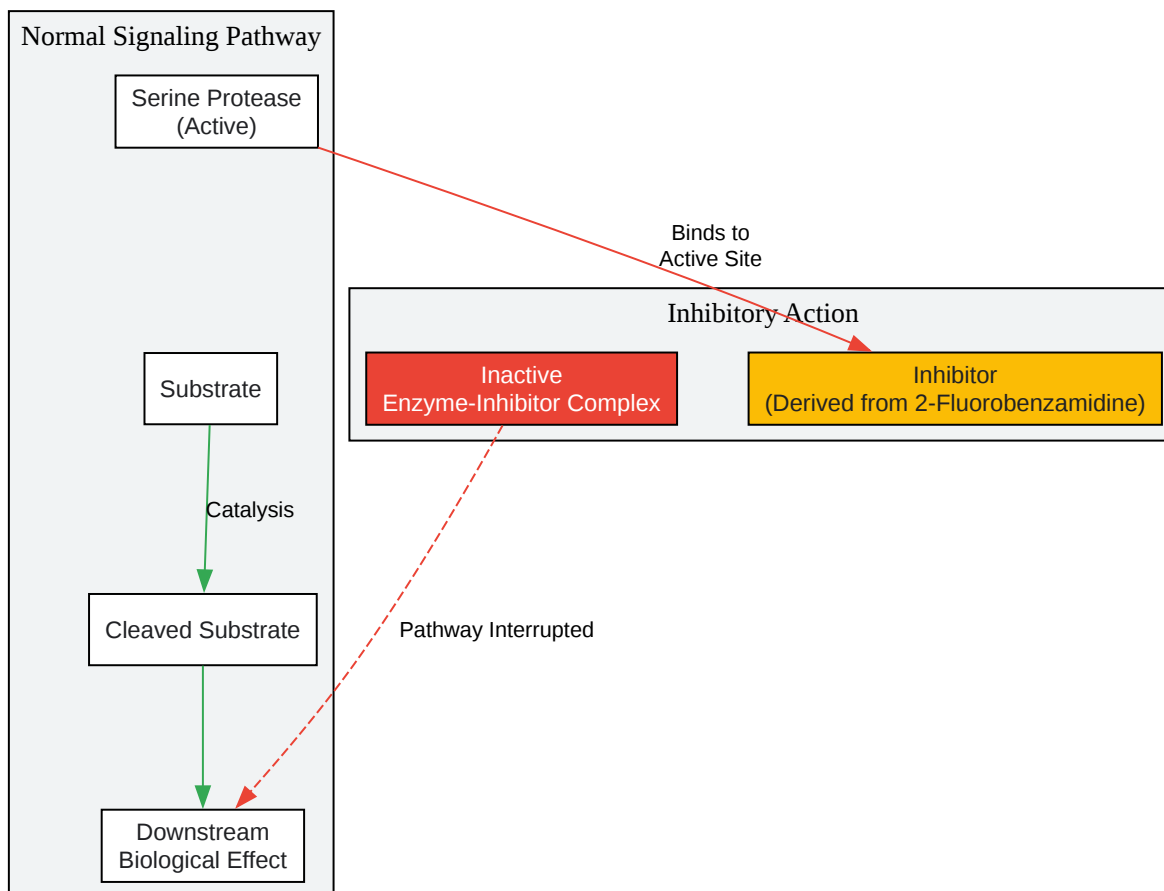
- Agrochemicals: It is also being investigated for its potential use in developing safer and more effective pest control agents.^[1]

Conceptual Synthesis and Experimental Workflow

While specific laboratory synthesis protocols are proprietary and vary, a common conceptual pathway for the synthesis of benzamidine derivatives involves the Pinner reaction. This process typically starts with the corresponding nitrile (2-fluorobenzonitrile), which is treated with an alcohol and hydrogen chloride gas to form an imino ether hydrochloride (a Pinner salt). Subsequent treatment of this intermediate with ammonia yields the final amidine hydrochloride.

The following diagram illustrates this conceptual workflow.





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